molecular formula C14H9BrN2O2S B5136798 2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile

2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile

Cat. No.: B5136798
M. Wt: 349.20 g/mol
InChI Key: PIFWSVNMIQBKFV-UHFFFAOYSA-N
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Description

2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile is a heterocyclic compound that features a chromene core with various substituents, including an amino group, a bromothiophenyl group, a hydroxy group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile typically involves a multi-step process. One common method is a one-pot, three-component condensation reaction. This involves the reaction of substituted hydroxyquinoline derivatives, aryl or hetaryl aldehydes, and malononitrile in an ethanol/piperidine solution under microwave irradiation . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of scaling up laboratory synthesis to industrial production generally involve optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials. The use of microwave-assisted synthesis can also be adapted for larger-scale production to improve efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The bromine atom in the bromothiophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products

    Oxidation: Formation of 2-amino-4-(4-bromothiophen-2-yl)-7-oxo-4H-chromene-3-carbonitrile.

    Reduction: Formation of 2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-amine.

    Substitution: Formation of 2-amino-4-(4-substituted-thiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile.

Scientific Research Applications

2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chromene core with a bromothiophenyl group and a hydroxy group makes it a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

2-amino-4-(4-bromothiophen-2-yl)-7-hydroxy-4H-chromene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O2S/c15-7-3-12(20-6-7)13-9-2-1-8(18)4-11(9)19-14(17)10(13)5-16/h1-4,6,13,18H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFWSVNMIQBKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=C(C2C3=CC(=CS3)Br)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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